3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose
Description
This compound is a chemical of interest in pharmaceutical testing . It is also known as MB05268 with the CAS number 293751-01-6 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives were synthesized from the starting material 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose via subsequent benzylation, tosylation, and acetylation reactions .Molecular Structure Analysis
The molecular formula of this compound is C18H26O10S2 . The InChI and SMILES strings, which are standard ways to represent the molecule’s structure, are also available .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Polyhydroxylated Derivatives: This compound has been used in the synthesis of protected 2,5-dideoxy-2,5-imino-D-galactitol derivatives from D-fructose, indicating its utility in complex organic synthesis processes (Izquierdo et al., 2006).
- Formation of Glycosyl Dienes: It has also been involved in the DBU-catalyzed condensation to produce glycosyl dienes, demonstrating its role in the formation of complex carbohydrate structures (Verma et al., 2006).
- NMR Spectra Assignments: The compound's derivatives have been synthesized for evaluating their structures using NMR spectra, highlighting its importance in spectroscopic analysis (Zhang Bo, 2007).
Bioorganic and Medicinal Chemistry Applications
- Synthesis of Nucleosides: It's been used in the development of novel nucleosides, indicating its potential applications in bioorganic chemistry and possibly in drug development (Varizhuk et al., 2009).
- Biocatalytic Synthesis Approaches: The compound has been explored in biocatalytic synthesis methods for azido- and hydroxy-spiro-oxetanoribonucleosides, suggesting its utility in environmentally friendly synthesis techniques (Kumar et al., 2015).
Advanced Organic Synthesis Techniques
- Intramolecular Reactions and Derivative Formation: The compound has been instrumental in the synthesis of various derivatives through intramolecular reactions, showcasing its versatility in advanced organic synthesis (Ning & Kong, 2001).
properties
IUPAC Name |
[(3aR,6S,6aR)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3/t14-,15+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCZRIZHPZZRA-PMPSAXMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432102 | |
Record name | [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose | |
CAS RN |
293751-01-6 | |
Record name | [(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxole-5,5-diyl]bis(methylene) dimethanesulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-BENZYL 4-C-(METHANESULFONYLOXYMETHYL)-5-O-METHANESULFONYL-1,2-O-ISOPROPYLIDENE-A-D-RIBOFURANOSE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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